2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of pyranobenzothiazine derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzothiazine moiety, along with various substituents such as bromophenyl, fluorobenzyl, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base to form the pyrano ring.
Introduction of the Benzothiazine Moiety: The pyrano intermediate is then reacted with a thioamide derivative under acidic conditions to form the benzothiazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)-5,6-dihydro-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile: Lacks the fluorobenzyl group.
2-Amino-4-(4-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile: Contains a chlorophenyl group instead of bromophenyl.
Uniqueness
The presence of both bromophenyl and fluorobenzyl groups in 2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C25H17BrFN3O3S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C25H17BrFN3O3S/c26-17-9-7-16(8-10-17)22-20(13-28)25(29)33-23-19-3-1-2-4-21(19)30(34(31,32)24(22)23)14-15-5-11-18(27)12-6-15/h1-12,22H,14,29H2 |
InChI Key |
PZCVUGGCPQIJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)S(=O)(=O)N2CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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